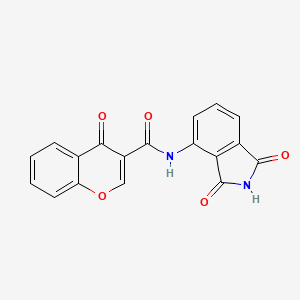
N-(1,3-dioxoisoindolin-4-il)-4-oxo-4H-cromen-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of both isoindoline and chromene moieties, which contribute to its diverse chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindoline-1,3-dione core, which is then coupled with a chromene derivative. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Key steps in the synthesis may include:
Formation of Isoindoline-1,3-dione: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.
Coupling with Chromene Derivative: The isoindoline-1,3-dione is then reacted with a chromene derivative under conditions that may involve the use of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide: This compound has a similar isoindoline core but differs in the attached functional groups.
N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: This compound features a benzodioxine moiety instead of a chromene moiety.
The uniqueness of N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide lies in its specific combination of isoindoline and chromene structures, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-15-9-4-1-2-7-13(9)25-8-11(15)17(23)19-12-6-3-5-10-14(12)18(24)20-16(10)22/h1-8H,(H,19,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXDZHJGGHQZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
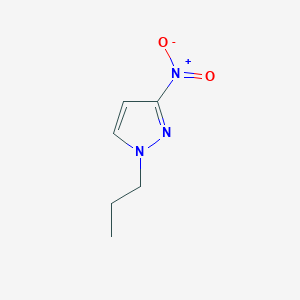
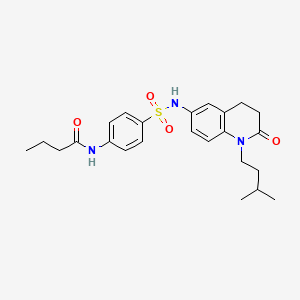
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2526117.png)
![2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine](/img/structure/B2526121.png)
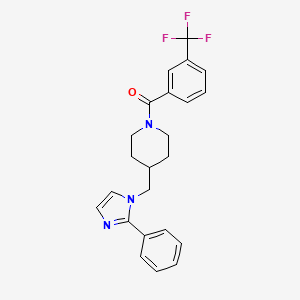

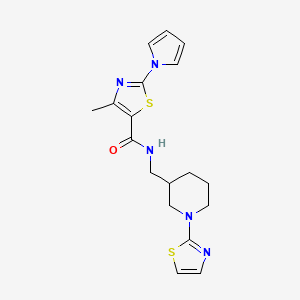
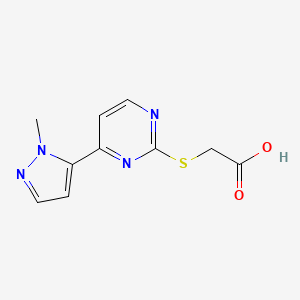
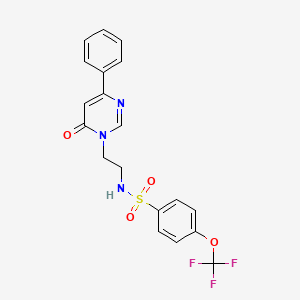

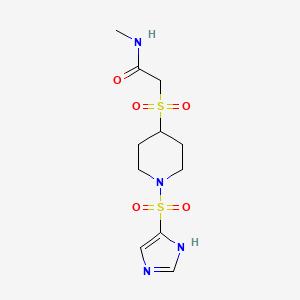
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2526133.png)
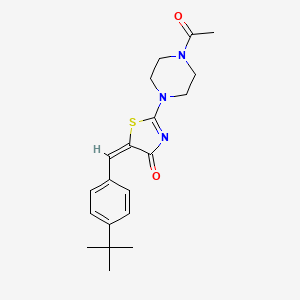
![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)
